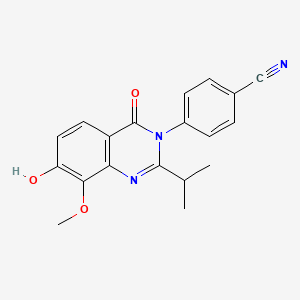
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline is a heterocyclic compound characterized by the presence of a quinoxaline ring substituted with a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline typically involves the reaction of 4-nitroaniline with appropriate quinoxaline precursors under controlled conditions. One common method involves the condensation of 4-nitroaniline with a quinoxaline derivative in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-(4-aminophenyl)-1-oxo-1lambda~5~-quinoxaline.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: Shares the nitro group but lacks the quinoxaline ring.
2-(4-Aminophenyl)-1-oxo-1lambda~5~-quinoxaline: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline is unique due to the presence of both the nitrophenyl and quinoxaline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
922525-16-4 |
|---|---|
Molekularformel |
C14H9N3O3 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C14H9N3O3/c18-16-13-4-2-1-3-12(13)15-9-14(16)10-5-7-11(8-6-10)17(19)20/h1-9H |
InChI-Schlüssel |
GHJASXINIQNKQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)


![N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)

![N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)](/img/structure/B14193246.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![6-(3-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14193258.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)

![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)


